

An In-depth Technical Guide to the Structure of 2-Diazopropane

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Compound of Interest

Compound Name: *Diazopropane*

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Document ID: TGS-DAP-20251215 Version: 1.0 Abstract: This technical guide provides a comprehensive analysis of the molecular structure of **2-diazopropane** ($C_3H_6N_2$), a versatile yet hazardous reagent in organic synthesis. The document elucidates its electronic and geometric structure, supported by predicted spectroscopic data and estimated molecular geometry parameters. Detailed experimental protocols for its synthesis and critical safety information are also included to ensure its safe handling and application in a research environment.

Molecular Identity and Properties

2-Diazopropane, also known as dimethyldiazomethane, is the simplest dialkyl diazomethane. [1][2] It is a volatile and highly reactive compound, primarily used as a precursor to the dimethylcarbene radical and as a 1,3-dipole in cycloaddition reactions.[1] Due to its inherent instability and potential for explosive decomposition, it is typically prepared and used in situ as an ethereal solution.[3][4]

Property	Value	Reference
Molecular Formula	C ₃ H ₆ N ₂	[1] [2] [5]
Molecular Weight	70.09 g/mol	[5]
IUPAC Name	2-diazopropane	[5]
CAS Number	2684-60-8	[1] [5]
Canonical SMILES	CC(=[N+]=[N-])C	[5]
Physical State	Gas at room temperature	[3]
Appearance	Typically handled as a red-violet solution in ether	[6]
Visible Absorption	~500 nm	[6]

Electronic Structure

The electronic structure of **2-diazopropane** is best described as a resonance hybrid, which accounts for its 1,3-dipolar character. The delocalization of π -electrons across the carbon and two nitrogen atoms is a defining feature. The principal resonance contributors involve a separation of charge, with the negative charge localized on the terminal nitrogen or the central carbon, and the positive charge on the inner nitrogen atom.

The two major resonance structures are:

- Structure A: Features a double bond between the carbon and inner nitrogen, and between the two nitrogens. The central carbon is sp^2 hybridized, and the molecule possesses a bent C-N-N arrangement.
- Structure B: Features a single bond between the carbon and inner nitrogen and a triple bond between the nitrogens. This contributor places a negative charge on the central carbon, highlighting its nucleophilic potential.

These resonance forms are crucial for understanding the reactivity of **2-diazopropane**, particularly in 1,3-dipolar cycloadditions and its decomposition to form a carbene.

Resonance contributors of 2-diazopropane.

Molecular Geometry

Precise experimental data on the geometry of 2-diazopropane is scarce due to its instability. However, its structure can be reliably estimated from computational studies and by analogy to the experimentally determined structure of diazomethane (CH_2N_2). The central carbon atom is sp^2 hybridized, leading to a trigonal planar geometry around it. The C-N-N moiety is expected to be nearly linear, though slight bending is common in diazoalkanes.

Parameter	Estimated Value	Basis for Estimation
Bond Length (C-N)	~1.32 Å	Analogy to diazomethane (1.300 Å) and computational models of related diazo compounds.
Bond Length (N-N)	~1.13 Å	Analogy to diazomethane (1.139 Å), indicating significant double/triple bond character.
Bond Length (C-C)	~1.47 Å	Typical $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^3)$ single bond length.
Bond Length (C-H)	~1.10 Å	Typical $\text{C}(\text{sp}^3)\text{-H}$ single bond length.
Bond Angle (C-C-C)	~122°	VSEPR theory for sp^2 center, slightly larger than 120° to accommodate methyl groups.
Bond Angle (C-C-N)	~119°	VSEPR theory for sp^2 center.
Bond Angle (C-N-N)	~180° (linear)	Expected for diazoalkanes, similar to diazomethane (180.0°).
Bond Angle (H-C-C)	~109.5°	Tetrahedral geometry of the methyl groups.

Spectroscopic Signature (Predicted)

Due to the reactive nature of **2-diazopropane**, obtaining and publishing high-resolution spectra is challenging. The following data are predicted based on the known structure and typical spectroscopic values for the functional groups present.

¹H NMR Spectroscopy

The high degree of symmetry in **2-diazopropane** simplifies its proton NMR spectrum significantly.

Predicted Signal	Multiplicity	Chemical Shift (δ)	Assignment
1	Singlet	~1.2 - 1.5 ppm	Six equivalent protons of the two methyl groups, $(CH_3)_2$

¹³C NMR Spectroscopy

The molecule's symmetry results in only two distinct carbon environments.

Predicted Signal	Chemical Shift (δ)	Assignment	Notes
1	~20 - 30 ppm	Methyl carbons, CH_3	Shielded sp^3 carbons.
2	~25 - 40 ppm	Central carbon, $(CH_3)_2C$	sp^2 carbon attached to the diazo group. Quaternary carbons often show weaker signals.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazo compound is the strong absorption from the asymmetric stretch of the N=N bond.

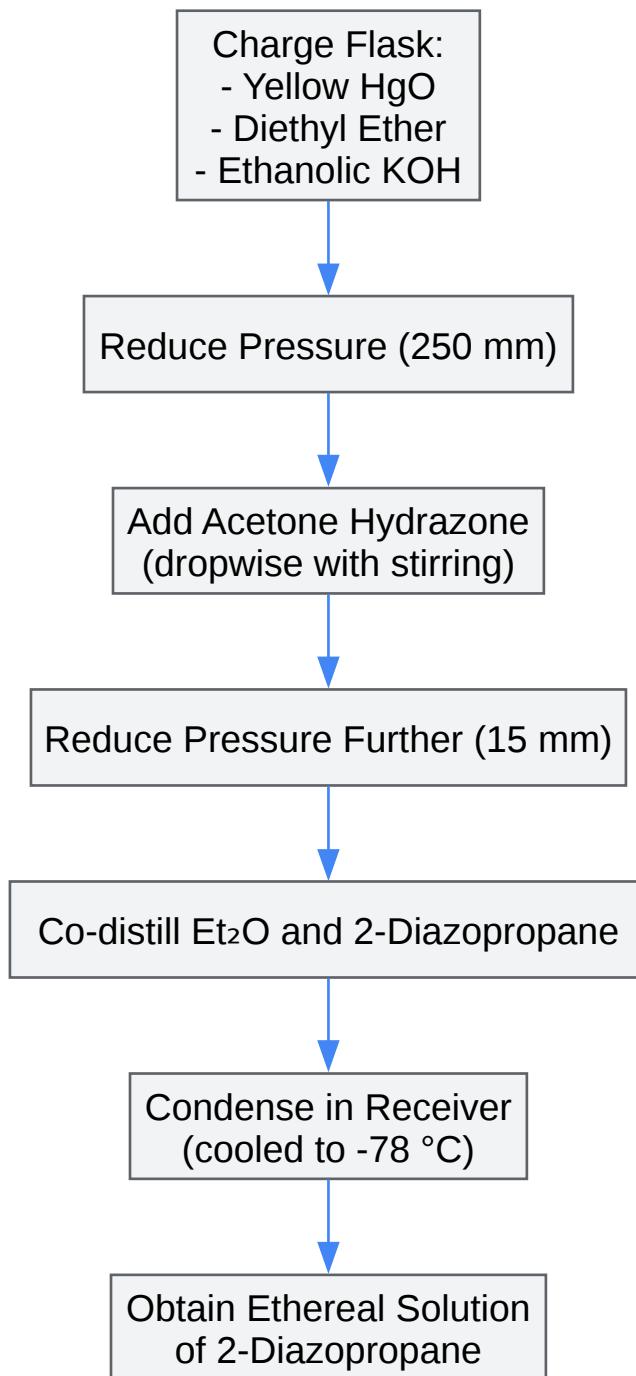
Frequency (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretch (sp ³ methyl groups)
~2050-2090	Very Strong, Sharp	N=N asymmetric stretch (vas)
~1460, ~1375	Medium	C-H bend (methyl groups)
~1250	Medium	C-C stretch

Experimental Protocol: Synthesis of 2-Diazopropane

The following protocol is adapted from the reliable procedure published in *Organic Syntheses*.

Reaction Scheme: $(CH_3)_2C=NNH_2 + HgO \xrightarrow{-(KOH/EtOH, Et_2O)} (CH_3)_2C=N_2 + Hg + H_2O$

Workflow Diagram:

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Phone: (601) 213-4426
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